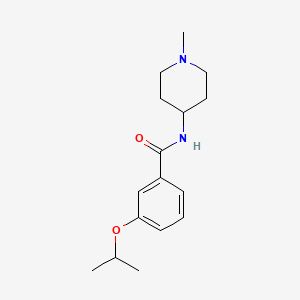![molecular formula C13H23ClN6O B5037971 N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5037971.png)
N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine, commonly known as BCT-100, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCT-100 belongs to the family of triazine compounds that have been extensively studied for their antitumor, antiviral, and antifungal properties.
作用機序
The mechanism of action of BCT-100 is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes such as DNA replication, cell division, and protein synthesis. BCT-100 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribonucleotide reductase, an enzyme involved in nucleotide synthesis.
Biochemical and physiological effects:
BCT-100 has been shown to have various biochemical and physiological effects on cells. In cancer cells, BCT-100 has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In viral infections, BCT-100 has been shown to inhibit viral replication and reduce viral load. In fungal infections, BCT-100 has been shown to inhibit fungal growth and reduce fungal load.
実験室実験の利点と制限
BCT-100 has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, BCT-100 also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for the research of BCT-100. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases such as bacterial infections and autoimmune diseases. Additionally, the development of novel derivatives of BCT-100 with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.
In conclusion, BCT-100 is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BCT-100 as a therapeutic agent.
合成法
The synthesis of BCT-100 involves the reaction of 6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine with n-butylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
BCT-100 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and fungal infections. In cancer research, BCT-100 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In viral infections, BCT-100 has been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. In fungal infections, BCT-100 has been shown to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
4-N-butyl-6-chloro-2-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN6O/c1-2-3-4-15-12-17-11(14)18-13(19-12)16-5-6-20-7-9-21-10-8-20/h2-10H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEJRAHPWAOKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-butyl-6-chloro-2-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5037897.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5037903.png)
![2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide](/img/structure/B5037910.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5037916.png)
![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037924.png)
![1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5037935.png)
![N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5037951.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B5037954.png)
![2-[(4-bromobenzyl)thio]-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5037962.png)
![2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5037965.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-3-(trifluoromethyl)benzene](/img/structure/B5037985.png)

![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5037992.png)